An In-Depth Technical Guide to Bis(alpha-methylbenzyl)amine: Structural Properties and Analysis
An In-Depth Technical Guide to Bis(alpha-methylbenzyl)amine: Structural Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Significance of Bis(alpha-methylbenzyl)amine
Bis(alpha-methylbenzyl)amine, a secondary amine with the molecular formula C16H19N, holds a pivotal role in the realm of asymmetric synthesis and pharmaceutical development.[1] Its structural complexity, arising from the presence of two chiral centers, gives rise to distinct stereoisomers with unique chemical and biological properties. This guide provides a comprehensive exploration of the structural nuances of bis(alpha-methylbenzyl)amine and the analytical methodologies essential for its characterization. Understanding these properties is paramount for its application as a chiral building block and in the stereoselective synthesis of enantiomerically pure compounds.[1]
PART 1: Unraveling the Structure: Chirality and Isomerism
The core of bis(alpha-methylbenzyl)amine's utility lies in its stereochemistry. The molecule possesses two stereogenic centers at the alpha-carbons, leading to the existence of three possible stereoisomers: (R,R), (S,S), and the meso compound (R,S).[1]
-
Enantiomers: The (R,R) and (S,S) isomers are non-superimposable mirror images of each other, known as enantiomers. They exhibit identical physical properties such as boiling point and solubility but differ in their interaction with plane-polarized light and other chiral molecules.
-
Diastereomer: The (R,S) isomer is a meso compound. It is achiral due to an internal plane of symmetry and is a diastereomer of the (R,R) and (S,S) enantiomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques.
The ability to synthesize and isolate these specific stereoisomers is crucial for their application in producing enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[2][3]
Caption: Stereoisomers of Bis(alpha-methylbenzyl)amine.
PART 2: Synthesis and Resolution Strategies
The synthesis of bis(alpha-methylbenzyl)amine can be achieved through various methods, with a primary focus on stereoselective approaches to obtain enantiomerically pure forms.
Reductive Amination
A common synthetic route involves the reductive amination of a ketone with an amine. For instance, the reaction of acetophenone with α-methylbenzylamine, followed by reduction, can yield bis(alpha-methylbenzyl)amine. To achieve stereoselectivity, a chiral auxiliary like (S)-α-methylbenzylamine can be used to induce the formation of a new stereocenter with high diastereoselectivity.[1]
Resolution of Racemic Mixtures
Another prevalent strategy is the resolution of a racemic mixture of bis(alpha-methylbenzyl)amine. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[1][4] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine.
PART 3: Analytical Techniques for Structural Elucidation and Purity Assessment
A robust analytical framework is essential to confirm the structure, identify the specific stereoisomers, and determine the enantiomeric purity of bis(alpha-methylbenzyl)amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure and diastereomeric ratio of bis(alpha-methylbenzyl)amine.[1]
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Diastereomers, being chemically distinct, will exhibit different chemical shifts and coupling constants for corresponding protons.[1] Integration of the signals corresponding to each diastereomer allows for the accurate quantification of their relative proportions.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, diastereomers will show distinct signals for their carbon atoms.
Table 1: Representative ¹H NMR Data for a Diastereomeric Mixture
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.40 | m | 10H | Aromatic protons |
| 3.85 | q | 1H | Methine proton (Diastereomer 1) |
| 3.75 | q | 1H | Methine proton (Diastereomer 2) |
| 1.35 | d | 3H | Methyl protons (Diastereomer 1) |
| 1.30 | d | 3H | Methyl protons (Diastereomer 2) |
Note: This is a generalized representation. Actual chemical shifts may vary based on the solvent and specific isomers.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for separating and quantifying the enantiomers of bis(alpha-methylbenzyl)amine.[5][6]
-
Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[5][7] Polysaccharide-based CSPs are commonly employed for this purpose.[7]
-
Causality of Experimental Choices: The choice of the CSP and the mobile phase is critical for achieving baseline separation. The selection is often based on the functional groups of the analyte and empirical screening of different column and solvent combinations. The goal is to maximize the differential interaction between the enantiomers and the CSP.
Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is optimized to achieve the best separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector, typically at a wavelength where the phenyl groups absorb (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the bis(alpha-methylbenzyl)amine sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Caption: Workflow for Chiral HPLC Analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of bis(alpha-methylbenzyl)amine, confirming its identity.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Presentation: The mass spectrum shows the relative abundance of different fragment ions. The molecular ion peak ([M]⁺) confirms the molecular weight (225.33 g/mol ).[1] Common fragmentation patterns can provide further structural information.
Table 2: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 225 | Molecular Ion [M]⁺ |
| 120 | [C₈H₁₀N]⁺ fragment |
| 105 | [C₇H₇]⁺ fragment (tropylium ion) |
X-ray Crystallography
For obtaining unambiguous proof of the absolute stereochemistry and detailed three-dimensional structural information, single-crystal X-ray crystallography is the gold standard.[8] This technique involves irradiating a crystalline form of a single stereoisomer with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
Conclusion
Bis(alpha-methylbenzyl)amine is a molecule of significant interest in stereoselective synthesis and drug development. A thorough understanding of its structural properties, particularly its stereoisomerism, is fundamental to its effective application. The analytical techniques detailed in this guide, from NMR and chiral HPLC to mass spectrometry and X-ray crystallography, provide the necessary tools for researchers and scientists to characterize this important chiral amine with confidence and precision. The judicious application of these methods ensures the quality, purity, and desired stereochemical integrity of bis(alpha-methylbenzyl)amine and its derivatives in advanced chemical and pharmaceutical applications.
References
- Google Patents. JP3178086B2 - Method for producing optically active α-methylbenzylamine.
-
Robert, F. (2014). Crystal structure of N,N-bis(diphenylphosphino)-N-((S)-α-methylbenzyl)amine, C32H29NP2. Zeitschrift für Kristallographie - New Crystal Structures, 215(2). Available from: [Link]
-
Al-Qaisi, A. R., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4975. Available from: [Link]
- Google Patents. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines.
-
ResearchGate. HPLC identification of different enantiomers. A HPLC analysis of (R)-α-methylbenzylamine and (S). Available from: [Link]
-
ResearchGate. HPLC data of (RS)-α-methyl benzyl amine before catalysed by (R)-specific transaminase. Available from: [Link]
-
Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Available from: [Link]
-
NIST WebBook. alpha.-Methylbenzylamine. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]
- Google Patents. US6476268B1 - Preparation of N-benzylamines.
- Google Patents. US4954640A - Alpha-methyl benzyl amine salt of indoline -2- carboxylic acid.
-
The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Available from: [Link]
-
Multichem. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+). Available from: [Link]
-
SpectraBase. A-Methyl-benzylamine - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
PubChem. Bis(alpha-methylbenzyl)amine | C16H19N | CID 24804. Available from: [Link]
-
SpectraBase. A-Methyl-benzylamine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. (PDF) Crystal structure of 1,2-bis((benzylsulfanyl){2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-ylidene}methyl)disulfane. Available from: [Link]
-
PubChem. Benzenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaS)-. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
